molecular formula C20H12F2N2O2S B8303549 3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

3'-Fluoro-4'-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid

Cat. No. B8303549
M. Wt: 382.4 g/mol
InChI Key: QFAOWPWAAVQMPP-UHFFFAOYSA-N
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Patent
US07759376B2

Procedure details

As shown in Reaction Scheme 5, methyl 3′-fluoro-4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate (0.64 g, 1.6 mmol) was suspended in THF (10 mL), MeOH (10 mL) and water (5 mL), and LiOH (0.39 g, 16.2 mmol) was added. The reaction mixture was heated at 50° C. until dissolution was achieved, and then the mixture was stirred for 3 days at rt. The reaction mixture was brought to pH 4 with 1N HCl and was extracted with EtOAc (3×25 mL). The combined organic phases were washed with water (2×50 mL) and brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo. This yielded 0.518 g (84%) of the desired product as an off-white solid. LC/MS m/z 383.3 (MH+), retention time 3.83 min. 1H NMR (400 MHz, DMSO-d6) δ 7.18 (t, 1H), 7.59-8.00 (m, 8H), 8.70 (t, 1H), 10.50 (bs, 1H), 12.95 (bs, 1H).
Name
methyl 3′-fluoro-4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([O:27]C)=[O:26])=[CH:21][CH:20]=2)[CH:5]=[CH:6][C:7]=1[NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=2[N:13]=1.CO.[Li+].[OH-].Cl>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([OH:27])=[O:26])=[CH:21][CH:20]=2)[CH:5]=[CH:6][C:7]=1[NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=2[N:13]=1 |f:2.3|

Inputs

Step One
Name
methyl 3′-fluoro-4′-[(6-fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylate
Quantity
0.64 g
Type
reactant
Smiles
FC=1C=C(C=CC1NC=1SC2=C(N1)C=CC(=C2)F)C2=CC=C(C=C2)C(=O)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
0.39 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC=1C=C(C=CC1NC=1SC2=C(N1)C=CC(=C2)F)C2=CC=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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